molecular formula C13H25NO2 B8474156 N-BOC-2-cyclohexylethylamine

N-BOC-2-cyclohexylethylamine

Cat. No.: B8474156
M. Wt: 227.34 g/mol
InChI Key: AYWBUQNFKIKWAZ-UHFFFAOYSA-N
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Description

N-BOC-2-cyclohexylethylamine (tert-butyl (2-cyclohexylethyl)carbamate) is a protected amine derivative widely used in organic synthesis and pharmaceutical chemistry. The tert-butoxycarbonyl (BOC) group serves as a temporary protective group for the amine functionality, enabling selective reactions at other sites of the molecule during multi-step syntheses. This compound features a cyclohexyl ethyl backbone, which contributes to its lipophilicity and steric bulk, influencing its reactivity and applications in drug discovery, peptide synthesis, and catalysis.

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl N-(2-cyclohexylethyl)carbamate

InChI

InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)14-10-9-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,14,15)

InChI Key

AYWBUQNFKIKWAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

N-(Carboxymethyl)cycloheximide

  • Structure : Features a cyclohexane ring with a carboxymethyl group attached to the amine.
  • Synthesis : Synthesized via a multi-step protocol involving Mzinc(II)-chloride-diethyl ether complex-mediated reactions, followed by coupling with adamantane derivatives using PyBOP as a coupling agent. Yields range from 41.4% to 76.7% depending on substituents .
  • Key Differences :
    • Lacks the BOC protective group, making it more reactive toward nucleophiles.
    • Contains a carboxylic acid moiety, enhancing solubility in polar solvents compared to the lipophilic BOC derivative.

2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide

  • Structure : Combines a cyclohexyl group with a 2-chlorophenyl-substituted acetamide.
  • Properties : Molecular weight = 266.77 g/mol; CAS 1396647-85-7. The chloroaryl group introduces electronic effects, altering reactivity in electrophilic substitution reactions .
  • Key Differences :
    • Amide functionality instead of a carbamate (BOC) group, reducing susceptibility to acidic deprotection.
    • The 2-chlorophenyl group may confer distinct biological activity, such as receptor-binding selectivity.

Adamantane-Based Amine Derivatives

  • Examples : 3,5-Dimethyl-1-adamantamine hydrochloride and (3-ethyl-1-adamantyl)amine hydrochloride.
  • Synthesis : Coupled with N-(carboxymethyl)cycloheximide via PyBOP-mediated amide bond formation, achieving yields up to 76.7% .
  • Key Differences :
    • Adamantane’s rigid, polycyclic structure contrasts with the flexible cyclohexylethyl chain in this compound, affecting conformational stability and molecular recognition.
    • Adamantane derivatives often exhibit enhanced metabolic stability in drug design applications.

Comparative Data Table

Compound Molecular Weight (g/mol) Functional Groups Synthetic Yield Range Key Applications
This compound ~241.36 BOC-protected amine Not reported in evidence Peptide synthesis, drug intermediates
N-(Carboxymethyl)cycloheximide Variable (dependent on R-group) Carboxylic acid, amide 41.4%–76.7% Bioconjugation, enzyme inhibitors
2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide 266.77 Chlorophenyl, acetamide Not reported Potential CNS-targeting agents
Adamantane-based amines ~215–250 Adamantane core, primary amine 45.5%–76.7% Antiviral agents, rigid scaffolds

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